molecular formula C13H14ClNO2 B1470206 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole CAS No. 1226117-84-5

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole

Cat. No.: B1470206
CAS No.: 1226117-84-5
M. Wt: 251.71 g/mol
InChI Key: HMZHQXQCLLESRF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxyphenyl group, and a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to cyclization and chloromethylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ethoxyphenyl and methyloxazole groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole
  • 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-ethyloxazole
  • 4-(Bromomethyl)-2-(3-ethoxyphenyl)-5-methyloxazole

Uniqueness

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The combination of the ethoxyphenyl and methyloxazole groups also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHQXQCLLESRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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